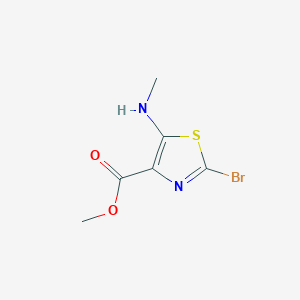
5-Amino-2-ethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-ethylbenzonitrile: is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, where the amino group is positioned at the 5th carbon and the ethyl group at the 2nd carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethylbenzonitrile can be achieved through several methods. One common approach involves the nitration of 2-ethylbenzonitrile followed by reduction. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-nitro-2-ethylbenzonitrile. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-2-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: 5-Nitro-2-ethylbenzonitrile
Reduction: 5-Amino-2-ethylbenzylamine
Substitution: 5-Halo-2-ethylbenzonitrile derivatives
Applications De Recherche Scientifique
Chemistry: 5-Amino-2-ethylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrile and amino groups on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Amino-2-ethylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
- 5-Amino-2-methylbenzonitrile
- 5-Amino-2-chlorobenzonitrile
- 5-Amino-2-fluorobenzonitrile
Comparison: Compared to its analogs, 5-Amino-2-ethylbenzonitrile has a unique combination of an amino group and an ethyl group on the benzene ring. This structural feature can influence its reactivity and interactions with other molecules. For example, the ethyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the presence of the amino group can enhance its solubility in polar solvents and its ability to form hydrogen bonds.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
5-amino-2-ethylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5H,2,11H2,1H3 |
Clé InChI |
TZXREUONMLDCFV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)












